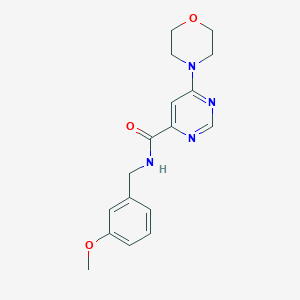
N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide, also known as MBCQ, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer therapy. The synthesis method of MBCQ involves several steps, including the reaction of 3-methoxybenzylamine with 2-chloro-6-morpholinopyrimidine-4-carboxylic acid and subsequent purification.
Scientific Research Applications
- FAAH Inhibition Potential Therapeutic Applications: CNS Degenerative Disorders: Research suggests that N-3-MP might be useful in managing central nervous system (CNS) degenerative disorders.
- Pharmacokinetics and Tissue Distribution Guidance: These findings provide guidance for further development and utilization of Maca tuber, the source of N-3-MP.
- Neuroprotective Effects Potential: Its ability to counteract Aβ toxicity suggests promise in treating neurodegenerative disorders like Alzheimer’s disease.
- Material Science Applications Utility: As a curative additive, it influences cure and tensile properties, improving rubber material characteristics.
- Corrosion Inhibition Industrial Significance: These findings have implications for industrial applications where corrosion resistance is crucial.
Macamide Interaction with FAAH and MAGL
Mechanism of Action
Target of Action
The primary target of N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting that the compound’s interaction with FAAH is likely irreversible or slowly reversible . By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate the release of neurotransmitters .
Biochemical Pathways
The inhibition of FAAH leads to an increase in endocannabinoid levels. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, act on cannabinoid receptors in the central nervous system and peripheral tissues . The activation of these receptors can lead to various downstream effects, including analgesic, anti-inflammatory, and neuroprotective effects .
Pharmacokinetics
A related compound, n-3-methoxybenzyl-palmitamide, has been studied in rats . After oral administration, it was found that the absorption and elimination rates of N-3-methoxybenzyl-palmitamide were slow . The highest distribution of the compound after absorption was in the stomach, followed by the lung . It’s important to note that the pharmacokinetics of N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide may differ.
Result of Action
The inhibition of FAAH by N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide leads to an increase in endocannabinoid levels. This can result in various molecular and cellular effects, depending on the specific tissues and cells involved. For example, in the central nervous system, increased endocannabinoid levels can modulate the release of neurotransmitters, potentially leading to analgesic, anti-inflammatory, or neuroprotective effects .
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-14-4-2-3-13(9-14)11-18-17(22)15-10-16(20-12-19-15)21-5-7-24-8-6-21/h2-4,9-10,12H,5-8,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGPLZPBJISUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913003.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(4-fluorophenyl)acetamide](/img/structure/B2913004.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2913005.png)
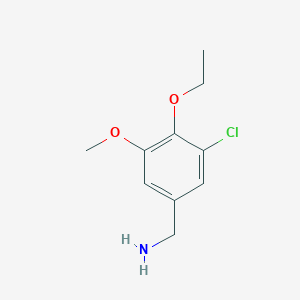
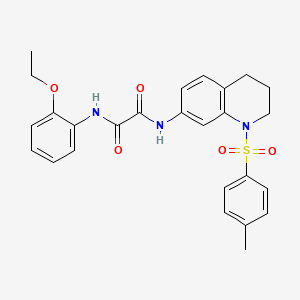
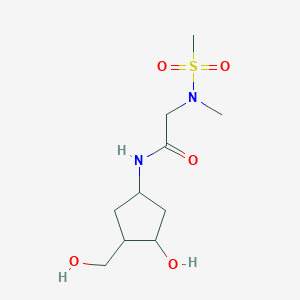
![5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2913014.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2913015.png)
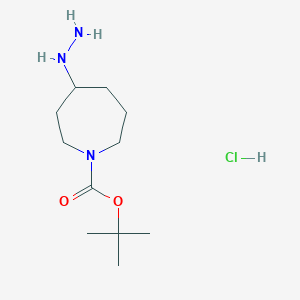
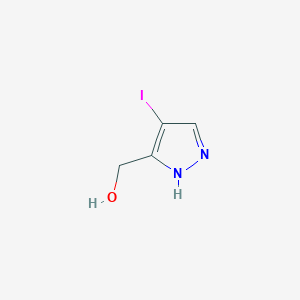
![1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2913020.png)
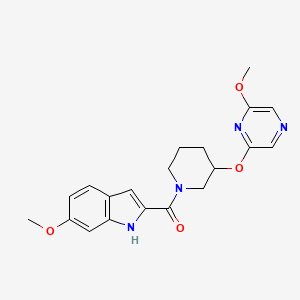

![2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride](/img/structure/B2913023.png)